2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a complex, multi-ring structure. The exact structure would depend on the positions of the various groups on the rings and the configuration of the molecule in three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in a variety of reactions due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a Palladium-Copper catalyst system under air is a notable method, producing high yields of dihydro-phenanthridine derivatives. This process showcases the chemical reactivity of sulfonamide compounds in facilitating the formation of complex organic structures (Miura et al., 1998).
- A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides were synthesized for evaluation against various biological activities, illustrating the versatility of sulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013).
- The synthesis of thienyl-substituted pyridinium salts for second-order nonlinear optics highlights the potential of sulfonamide derivatives in materials science, particularly in developing new optical materials with desirable properties (Li et al., 2012).
Potential Therapeutic Applications
- The study of celecoxib derivatives as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents demonstrates the broad therapeutic potential of sulfonamide derivatives. This research indicates their possible development into drugs targeting a range of diseases (Küçükgüzel et al., 2013).
- Another study focusing on the anti-microbial activity of novel heterocyclic compounds containing the sulfamido moiety underlines the potential of sulfonamides in combating microbial infections (Nunna et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction of the compound with its targets would typically involve forming bonds with specific amino acids in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
properties
IUPAC Name |
2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-7,9,11-12,14,20H,8,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPQBGNLTJYUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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